molecular formula C26H28N2O7 B7750318 tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate

tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate

Cat. No.: B7750318
M. Wt: 480.5 g/mol
InChI Key: RIFZVPMAJZXMDZ-MRCUWXFGSA-N
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Description

tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, a trimethoxybenzoyl moiety, and an isoindole structure, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the tert-butyl ester and trimethoxybenzoyl groups. One common method involves the condensation of tert-butyl acetoacetate with phthalic anhydride to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzoyl moiety may interact with enzymes or receptors, modulating their activity. The isoindole structure can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is unique due to its combination of a tert-butyl ester, trimethoxybenzoyl, and isoindole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7/c1-14(29)20(25(31)35-26(2,3)4)21-16-10-8-9-11-17(16)23(27-21)28-24(30)15-12-18(32-5)22(34-7)19(13-15)33-6/h8-13H,1-7H3,(H,27,28,30)/b21-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFZVPMAJZXMDZ-MRCUWXFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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